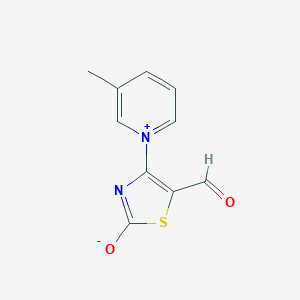

5-formyl-4-(3-methyl-1-pyridiniumyl)-1,3-thiazol-2-olate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest falls within the category of heterocyclic compounds, specifically thiazole derivatives, which are of significant interest due to their diverse chemical and physical properties. These compounds are synthesized through various methods and have wide applications in medicinal chemistry, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of thiazole derivatives, such as the related compounds, involves catalyzed reactions and cyclization processes. For instance, compounds have been synthesized using manganese(II) catalyzed reactions, leading to the formation of thiadiazole derivatives through cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate, resulting in the loss of H2O (Dani et al., 2013). Additionally, the use of 1,4-zwitterions derived from thiazole and acetylenedicarboxylates at low temperatures has facilitated the synthesis of thiazolo[3,2-a]pyridine derivatives, indicating the versatility of synthesis approaches (Terzidis et al., 2010).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by intramolecular as well as intermolecular hydrogen bonding, stabilizing the structure. Single crystal X-ray data and DFT studies have been utilized to determine the geometry optimization and structural stability, showcasing the compounds' stable nature due to negative values of HOMO and LUMO energies, indicating electron transition associated mainly with π⋯π transition (Dani et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives often result in the formation of highly substituted and structurally diverse compounds. For example, reactions with pyridinium ylides have led to the diastereoselective formation of olates, demonstrating the chemical versatility and reactivity of thiazole derivatives in Michael addition and 1,3-cycloaddition reactions (Risitano et al., 1997).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting points, solubility, and crystalline form, are influenced by their molecular structure and intermolecular interactions. The presence of various functional groups and the compound's geometry significantly affect these properties, making them crucial for their application in different fields.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and the ability to undergo various chemical reactions, are key characteristics of thiazole derivatives. Their potential to form stable complexes with metals and undergo cycloaddition reactions showcases their chemical versatility and importance in synthetic chemistry (Melo et al., 1999).

Eigenschaften

IUPAC Name |

5-formyl-4-(3-methylpyridin-1-ium-1-yl)-1,3-thiazol-2-olate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-7-3-2-4-12(5-7)9-8(6-13)15-10(14)11-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBSHHFSTGSCND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC=C1)C2=C(SC(=N2)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1,7-dimethyl-1H-indole](/img/structure/B5626302.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5626310.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5626312.png)

![8-[2-(2-ethylphenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5626337.png)

![3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5626340.png)

![N-{2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}tetrahydrofuran-2-carboxamide](/img/structure/B5626362.png)

![[(3R*,4R*)-4-(4-morpholinylmethyl)-1-(3-thienylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5626373.png)

![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5626400.png)